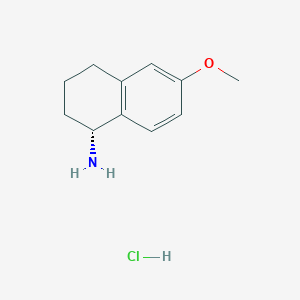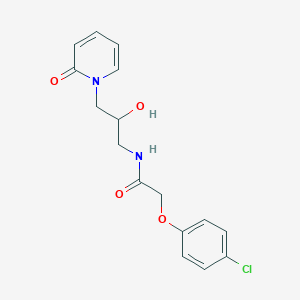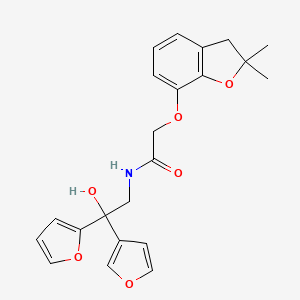
(r)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H15NO.ClH. It is a derivative of tetrahydronaphthalene with a methoxy group at the 6th position and an amine group at the 1st position, forming a hydrochloride salt. This compound is known for its versatility in scientific research and various industrial applications.
Synthetic Routes and Reaction Conditions:
Reduction of Tetrahydronaphthalene Derivatives: The compound can be synthesized by reducing appropriate tetrahydronaphthalene derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Amination Reaction:
Methoxylation: The methoxy group can be introduced via O-methylation using reagents like methyl iodide (CH3I) or dimethyl sulfate (CH3)2SO4 in the presence of a base.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as nitro compounds or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are used.
Substitution: Nucleophiles such as halides, amines, and alcohols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids, and ketones.
Reduction Products: Primary amines, secondary amines, and alcohols.
Substitution Products: Halogenated compounds, N-alkylated amines, and O-alkylated methoxy derivatives.
Applications De Recherche Scientifique
(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of biological systems and as a tool in molecular biology research.
Medicine: In drug development and as a potential therapeutic agent.
Industry: In the production of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
Safety and Hazards
Comparaison Avec Des Composés Similaires
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride
Propriétés
IUPAC Name |
(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIFWWPVOFOTLY-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H](CCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid](/img/structure/B2973233.png)
![ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2973237.png)
![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2973238.png)
![3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2973239.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2973245.png)
![Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2973246.png)
![N-{[(2S,3R)-1-methyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B2973247.png)
![1-{[(3-Nitrophenyl)methyl]amino}propan-2-ol](/img/structure/B2973248.png)
![7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2973249.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2973252.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2973256.png)
